molecular formula C8H10Se B14750210 1-Methyl-3-(methylselanyl)benzene CAS No. 1528-87-6

1-Methyl-3-(methylselanyl)benzene

Cat. No.: B14750210
CAS No.: 1528-87-6
M. Wt: 185.14 g/mol
InChI Key: BUQOTUFTHQJTFE-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-3-(methylselanyl)benzene can be achieved through several methods. One common approach involves the electrophilic aromatic substitution reaction. In this method, a benzene ring undergoes substitution with a methylselanyl group in the presence of a suitable electrophile and catalyst. The reaction conditions typically involve the use of a Lewis acid catalyst, such as aluminum chloride (AlCl3), to facilitate the substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale electrophilic aromatic substitution reactions. The process is optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-Methyl-3-(methylselanyl)benzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the methylselanyl group to a methyl group.

    Substitution: Electrophilic aromatic substitution reactions can introduce other functional groups onto the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Conversion to 1-Methyl-3-methylbenzene.

    Substitution: Introduction of various functional groups, such as nitro or halogen groups, onto the benzene ring.

Scientific Research Applications

1-Methyl-3-(methylselanyl)benzene has several scientific research applications, including:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Methyl-3-(methylselanyl)benzene involves its interaction with molecular targets and pathways. The compound can undergo electrophilic aromatic substitution reactions, where the benzene ring acts as a nucleophile and reacts with electrophiles. The methylselanyl group can influence the reactivity and selectivity of these reactions by donating or withdrawing electrons from the benzene ring.

Comparison with Similar Compounds

Similar Compounds

    1-Methyl-3-(methylthio)benzene: Similar structure with a methylthio group instead of a methylselanyl group.

    1-Methyl-3-(methylsulfonyl)benzene: Contains a methylsulfonyl group.

    1-Methyl-3-(methylamino)benzene: Features a methylamino group.

Uniqueness

1-Methyl-3-(methylselanyl)benzene is unique due to the presence of the methylselanyl group, which imparts distinct chemical properties compared to other similar compounds

Properties

CAS No.

1528-87-6

Molecular Formula

C8H10Se

Molecular Weight

185.14 g/mol

IUPAC Name

1-methyl-3-methylselanylbenzene

InChI

InChI=1S/C8H10Se/c1-7-4-3-5-8(6-7)9-2/h3-6H,1-2H3

InChI Key

BUQOTUFTHQJTFE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)[Se]C

Origin of Product

United States

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